methylN-(2-aminopropyl)carbamatehydrochloride

Description

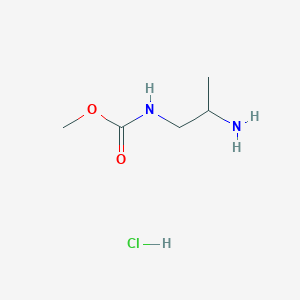

Methyl N-(2-aminopropyl)carbamate hydrochloride is a carbamate derivative featuring a 2-aminopropyl backbone linked to a methyl carbamate group, with the amine protonated as a hydrochloride salt. Its molecular structure includes a carbamate functional group (–O–C(=O)–N–) bonded to the secondary amine of the aminopropyl chain. This compound is typically synthesized via carbamate coupling reactions, where methyl chloroformate reacts with 1,2-diaminopropane under controlled conditions, followed by hydrochloric acid treatment to form the stable hydrochloride salt .

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) and improves stability during storage. Such compounds are often utilized as intermediates in pharmaceutical synthesis, particularly for modifying amine-containing molecules to enhance bioavailability or modulate reactivity .

Properties

IUPAC Name |

methyl N-(2-aminopropyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-4(6)3-7-5(8)9-2;/h4H,3,6H2,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEOMGACOCEPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylN-(2-aminopropyl)carbamatehydrochloride typically involves the reaction of methyl carbamate with 2-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Methyl carbamate+2-aminopropylamineHClMethyl N-(2-aminopropyl)carbamate;hydrochloride

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: methylN-(2-aminopropyl)carbamatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly used.

Major Products:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted carbamates and related compounds.

Scientific Research Applications

Chemical Properties and Structure

Methyl N-(2-aminopropyl)carbamate hydrochloride is characterized by its carbamate functional group, which is known for its diverse biological activities. The compound's structure can be represented as follows:

- Molecular Formula : C₅H₁₄ClN₃O₂

- Molecular Weight : 179.64 g/mol

The presence of the amino and carbamate groups contributes to its reactivity and interaction with biological targets.

Antiviral Activity

Research indicates that methyl N-(2-aminopropyl)carbamate hydrochloride exhibits antiviral properties, particularly against hepatitis C virus (HCV). It acts as a prodrug that activates Toll-like receptor 7 (TLR7), leading to enhanced immune responses. In clinical studies, compounds similar to this have shown promise in inducing interferon-stimulated gene expression, which is crucial for antiviral defense mechanisms .

Anticancer Potential

The compound has been evaluated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines by modulating mitochondrial pathways. For instance, derivatives of similar carbamate structures have demonstrated significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .

The biological activities of methyl N-(2-aminopropyl)carbamate hydrochloride can be summarized as follows:

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Induces immune response against HCV | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study 1: Antiviral Efficacy

A study focusing on TLR7 agonists demonstrated that methyl N-(2-aminopropyl)carbamate hydrochloride effectively enhances the immune response in patients with chronic HCV infection. The phase Ib trials indicated that the compound was well-tolerated and resulted in dose-dependent increases in interferon-stimulated gene expression .

Case Study 2: Anticancer Activity

In vitro studies have shown that methyl N-(2-aminopropyl)carbamate hydrochloride derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a comparative analysis revealed that treatment with these derivatives resulted in a substantial reduction in cell viability:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| Methyl N-(2-aminopropyl)carbamate hydrochloride | HepG2 | 35% |

| Doxorubicin | HepG2 | 0.62% |

These findings underscore the potential of this compound as a candidate for further development into anticancer therapies .

Mechanism of Action

The mechanism of action of methylN-(2-aminopropyl)carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It can interact with receptors, altering their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl N-(2-aminopropyl)carbamate hydrochloride with key analogs, focusing on molecular structure, physicochemical properties, and applications.

Carbamate Derivatives with Aminopropyl Chains

tert-Butyl N-(Azetidin-3-yl)carbamate Hydrochloride (CAS: 67376-94-7) Structure: Contains a rigid azetidine (4-membered cyclic amine) instead of the linear aminopropyl chain. The tert-butyl carbamate group increases steric bulk and lipophilicity. Properties: Higher melting point (>200°C) due to crystalline packing of the cyclic amine. Reduced water solubility compared to the methyl carbamate analog. Applications: Used in peptide mimetics and as a building block for kinase inhibitors .

N-(3-Aminopropoxy)carbamate Hydrochloride (Enamine Ltd, EN300-108006) Structure: Features an oxygen atom linking the carbamate to the aminopropyl chain, creating an ether bond. Properties: The ether linkage increases flexibility and may lower melting point (~180–190°C). Similar solubility in polar solvents but enhanced stability under basic conditions. Applications: Employed in prodrug designs and polymer conjugates .

Amine Hydrochlorides with Chloro Substituents

2-(N,N-Diisopropylamino)ethyl Chloride Hydrochloride (CAS: 4261-68-1) Structure: Lacks the carbamate group; instead, a chloroethyl chain is bonded to a diisopropylamine. Properties: Highly hygroscopic, with a melting point of ~160°C. Reacts readily in nucleophilic substitutions (e.g., forming quaternary ammonium salts). Applications: Key intermediate in surfactant and acetylcholine receptor modulator synthesis .

2-Chloro-N,N-dimethylpropylamine Hydrochloride (CAS: 1383813-54-4)

- Structure : Chloro-substituted propylamine with dimethyl groups on the nitrogen.

- Properties : Melting point ~170°C; lower solubility in water due to hydrophobic dimethyl groups.

- Applications : Precursor for alkylating agents in anticancer drug development .

Cyclic Amine Carbamates

Properties: High melting point (~220°C) and stability in acidic environments. Applications: Used in constrained peptidomimetics and β-turn inducers .

3-Aminooxetane-3-carbonitrile Hydrochloride (CAS: 1268883-21-1) Structure: Oxetane ring (4-membered oxygen heterocycle) with nitrile and amine groups. Properties: Polar nitrile group enhances solubility in DMSO; melting point ~185°C. Applications: Building block for covalent kinase inhibitors .

Comparative Data Table

Key Research Findings

- Stability: Methyl carbamates (e.g., methyl N-(2-aminopropyl)carbamate HCl) exhibit superior hydrolytic stability in acidic conditions compared to ethyl or benzyl carbamates, making them preferable for oral drug formulations .

- Reactivity: The linear aminopropyl chain in methyl N-(2-aminopropyl)carbamate HCl allows efficient conjugation with carbonyl-containing molecules (e.g., aldehydes, ketones), unlike rigid cyclic analogs .

- Biological Activity: Carbamate derivatives with aminopropyl chains show enhanced blood-brain barrier penetration compared to bulkier tert-butyl or cyclic amine counterparts .

Biological Activity

Methyl N-(2-aminopropyl)carbamate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

Methyl N-(2-aminopropyl)carbamate hydrochloride features a carbamate functional group, which is known for its role in various biological activities. The compound's structure can be represented as follows:

- Chemical Formula : C₅H₁₄ClN₃O₂

- Molecular Weight : 179.64 g/mol

The presence of the amino group enhances the compound's ability to interact with biological targets, potentially influencing enzymatic activities and receptor binding.

The biological activity of methyl N-(2-aminopropyl)carbamate hydrochloride can be attributed to several mechanisms:

- Inhibition of Acetylcholinesterase (AChE) : Carbamate compounds are known inhibitors of AChE, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synapses, affecting muscle contraction and neural signaling .

- Interaction with Receptors : The compound may exhibit affinity towards various receptors involved in neurotransmission and metabolic pathways. Studies suggest that similar carbamates can modulate receptor activity, impacting physiological responses .

- Antitumor Activity : Some derivatives of carbamates have shown promise in inhibiting cancer cell proliferation, suggesting that methyl N-(2-aminopropyl)carbamate hydrochloride may also possess antitumor properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of methyl N-(2-aminopropyl)carbamate hydrochloride and related compounds:

Case Studies

- AChE Inhibition Study : Research conducted on various N-methyl carbamates demonstrated their capacity to inhibit AChE effectively. Methyl N-(2-aminopropyl)carbamate hydrochloride was included in these studies, showing significant inhibitory action with IC50 values comparable to established inhibitors like rivastigmine .

- Antitumor Activity Assessment : In vitro studies on human leukemia cell lines indicated that compounds structurally similar to methyl N-(2-aminopropyl)carbamate hydrochloride exhibited enhanced cytotoxicity. This suggests potential therapeutic applications in cancer treatment .

Q & A

Q. What statistical approaches resolve contradictions in biological activity data across studies?

- Methodological Answer : Meta-analyses using standardized metrics (e.g., IC50, Ki) account for variability. For example, inconsistent cytotoxicity data may arise from assay conditions (e.g., cell line differences). Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify confounding variables . Bayesian modeling further quantifies uncertainty in dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.